Resolution Efficiency: Near-Quantitative Yield via Induced Crystallization of Racemic CSA
The racemic camphorsulfonic acid (CAS 61380-66-3) can be resolved into its enantiomers via an induced crystallization method with a reported yield approaching 100%, a significant improvement over traditional diastereomeric salt formation which often yields 45-80% [1]. This method exploits the unique solubility characteristics of the racemic mixture as a true compound. In contrast, direct procurement of enantiopure (1S)-(+)-CSA or (1R)-(-)-CSA from the outset would bypass this step but at a higher material cost [2].
| Evidence Dimension | Resolution Yield |
|---|---|
| Target Compound Data | Resolution yield nearly reaches 100% |
| Comparator Or Baseline | Typical diastereomeric salt resolution yields range from 45.7% (D-phenylglycine) to 80% (S-methyl-S-phenylsulfoximine) |
| Quantified Difference | Up to 54.3 percentage point increase in yield |
| Conditions | Induced crystallization from racemic camphorsulfonic acid system; compared to diastereomeric salt formation with specific chiral bases |
Why This Matters
For large-scale procurement, achieving near-quantitative yield from a racemic starting material directly reduces waste and manufacturing costs, making CAS 61380-66-3 a more economical entry point for generating enantiopure resolving agents on-site compared to purchasing them directly.
- [1] CN102633690B. (2012). Method for preparing levo- and dextro-camphor sulfonic acid by induced crystallization and resolution of racemized camphor sulfonic acid. View Source
- [2] Scilit. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. View Source
